p-Nitrobenzyl tosylate
Overview
Description
p-Nitrobenzyl tosylate: is an organic compound that belongs to the class of tosylates, which are esters of p-toluenesulfonic acid. This compound is characterized by the presence of a nitro group attached to the benzyl ring, making it a versatile intermediate in organic synthesis. It is commonly used in various chemical reactions due to its excellent leaving group properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-Nitrobenzyl tosylate typically involves the reaction of p-nitrobenzyl alcohol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane. The general reaction scheme is as follows:
p-Nitrobenzyl alcohol+p-Toluenesulfonyl chloride→p-Nitrobenzyl tosylate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized conditions for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: p-Nitrobenzyl tosylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to its excellent leaving group properties, this compound readily participates in nucleophilic substitution reactions. Common nucleophiles include halides, amines, and thiols.
Photochemical Reactions: It can undergo photochemical dissociation, leading to the formation of p-nitrobenzyl radicals and p-toluenesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium halides, amines, and thiols. The reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Photochemical Reactions: These reactions are usually performed under UV light irradiation in solvents like acetonitrile.
Major Products Formed:
Nucleophilic Substitution: The major products are the substituted benzyl derivatives, such as p-nitrobenzyl halides, p-nitrobenzyl amines, and p-nitrobenzyl thiols.
Photochemical Reactions: The primary products are p-nitrobenzyl radicals and p-toluenesulfonic acid.
Scientific Research Applications
Chemistry: p-Nitrobenzyl tosylate is widely used as a protecting group for alcohols and carboxylic acids in organic synthesis. It is also employed in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a photolabile protecting group for the controlled release of bioactive molecules. This allows for precise spatial and temporal control in biological systems.
Medicine: The compound is utilized in the development of prodrugs, where the p-nitrobenzyl group is cleaved under specific conditions to release the active drug.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of p-Nitrobenzyl tosylate primarily involves its role as a leaving group in nucleophilic substitution reactions. The presence of the nitro group on the benzyl ring enhances the electrophilicity of the carbon atom, facilitating the departure of the tosylate group. This results in the formation of a new bond between the nucleophile and the benzyl carbon.
Comparison with Similar Compounds
- p-Nitrobenzyl chloride
- p-Nitrobenzyl bromide
- p-Nitrobenzyl acetate
Comparison:
- Leaving Group Ability: p-Nitrobenzyl tosylate has a superior leaving group ability compared to p-nitrobenzyl chloride and p-nitrobenzyl bromide due to the resonance stabilization of the tosylate anion.
- Reactivity: The reactivity of this compound in nucleophilic substitution reactions is higher than that of p-nitrobenzyl acetate, making it a more efficient intermediate in organic synthesis.
- Applications: While all these compounds are used as intermediates in organic synthesis, this compound is particularly favored for its versatility and efficiency in various chemical reactions.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-11-2-8-14(9-3-11)21(18,19)20-10-12-4-6-13(7-5-12)15(16)17/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTKWWMLNUQOLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063480 | |
Record name | Benzenemethanol, 4-nitro-, 4-methylbenzenesulfonate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4450-68-4 | |
Record name | Benzenemethanol, 4-nitro-, 1-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4450-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Nitrobenzyl tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004450684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, 4-nitro-, 1-(4-methylbenzenesulfonate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanol, 4-nitro-, 4-methylbenzenesulfonate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanol, 4-nitro-, 4-methylbenzenesulfonate (ester) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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